molecular formula C13H28ClN5O2 B14044301 Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hcl

Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hcl

Cat. No.: B14044301
M. Wt: 321.85 g/mol
InChI Key: LOOPOCODOATBOC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a guanidine group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps One common method starts with the protection of piperazine using a tert-butyl groupThe final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can improve yield and purity. Safety measures and quality control are crucial in industrial settings to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the guanidine group, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form strong interactions with negatively charged sites on proteins, while the piperazine ring can enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the guanidine group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in research focused on enzyme inhibition and receptor binding .

Properties

Molecular Formula

C13H28ClN5O2

Molecular Weight

321.85 g/mol

IUPAC Name

tert-butyl 4-[3-(diaminomethylideneamino)propyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H27N5O2.ClH/c1-13(2,3)20-12(19)18-9-7-17(8-10-18)6-4-5-16-11(14)15;/h4-10H2,1-3H3,(H4,14,15,16);1H

InChI Key

LOOPOCODOATBOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCN=C(N)N.Cl

Origin of Product

United States

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